Cas no 929973-39-7 (5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole)

5-(Chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a reactive chloromethyl group and an isobutyl substituent on the oxadiazole ring. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of more complex molecules through nucleophilic substitution or further functionalization. The oxadiazole core contributes to its stability, while the chloromethyl group offers a convenient handle for derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its well-defined reactivity profile and compatibility with various reaction conditions make it a valuable building block for researchers seeking to develop novel compounds with tailored properties.
5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole structure
929973-39-7 structure
Product Name:5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole
CAS No:929973-39-7
MF:C7H11ClN2O
MW:174.628040552139
MDL:MFCD09040567
CID:2192885
PubChem ID:16227881
Update Time:2025-10-28

5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(2-methylpropyl)-
    • 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole
    • MDL: MFCD09040567

Computed Properties

  • Exact Mass: 174.0559907g/mol
  • Monoisotopic Mass: 174.0559907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.9Ų

5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole Pricemore >>

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Additional information on 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole

Recent Advances in the Study of 5-(Chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole (CAS: 929973-39-7)

The compound 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole (CAS: 929973-39-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its oxadiazole core, has shown promising potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological efficacy.

One of the key areas of research has been the synthesis and structural modification of 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that introducing electron-withdrawing groups at specific positions of the oxadiazole ring could significantly improve its stability and bioavailability. The researchers employed a combination of computational modeling and experimental synthesis to identify the most promising derivatives, with some showing IC50 values in the nanomolar range against certain cancer cell lines.

Another notable study, featured in Bioorganic & Medicinal Chemistry Letters (2024), explored the antimicrobial potential of this compound. The researchers found that 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics. This finding opens new avenues for the development of novel antimicrobial agents to combat drug-resistant infections.

In addition to its antimicrobial and anticancer properties, recent research has also investigated the anti-inflammatory effects of 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole. A preclinical study published in European Journal of Pharmacology (2023) reported that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in murine models of inflammation. The study suggested that the compound's anti-inflammatory activity might be mediated through the modulation of NF-κB signaling pathways, highlighting its potential as a therapeutic agent for inflammatory diseases.

Despite these promising findings, challenges remain in the clinical translation of 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole. Issues such as solubility, toxicity, and pharmacokinetic properties need to be addressed through further research. Recent advancements in drug delivery systems, such as nanoparticle-based formulations, offer potential solutions to these challenges. A study in Advanced Drug Delivery Reviews (2024) proposed that encapsulating the compound in biodegradable nanoparticles could enhance its therapeutic efficacy while minimizing off-target effects.

In conclusion, 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole (CAS: 929973-39-7) represents a versatile scaffold with broad therapeutic potential. Ongoing research continues to uncover its multifaceted biological activities and explore strategies to optimize its clinical utility. As the field progresses, this compound may pave the way for the development of novel treatments for a variety of diseases, from infections to cancer and inflammation.

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